

Dapsone-13C12 ionization efficiency comparison MS

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Compound Focus: Dapsone-13C12

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Dapsone-13C12 in Analytical Methods

The table below summarizes the key information from scientific publications regarding the use and characteristics of **dapsone-13C12**.

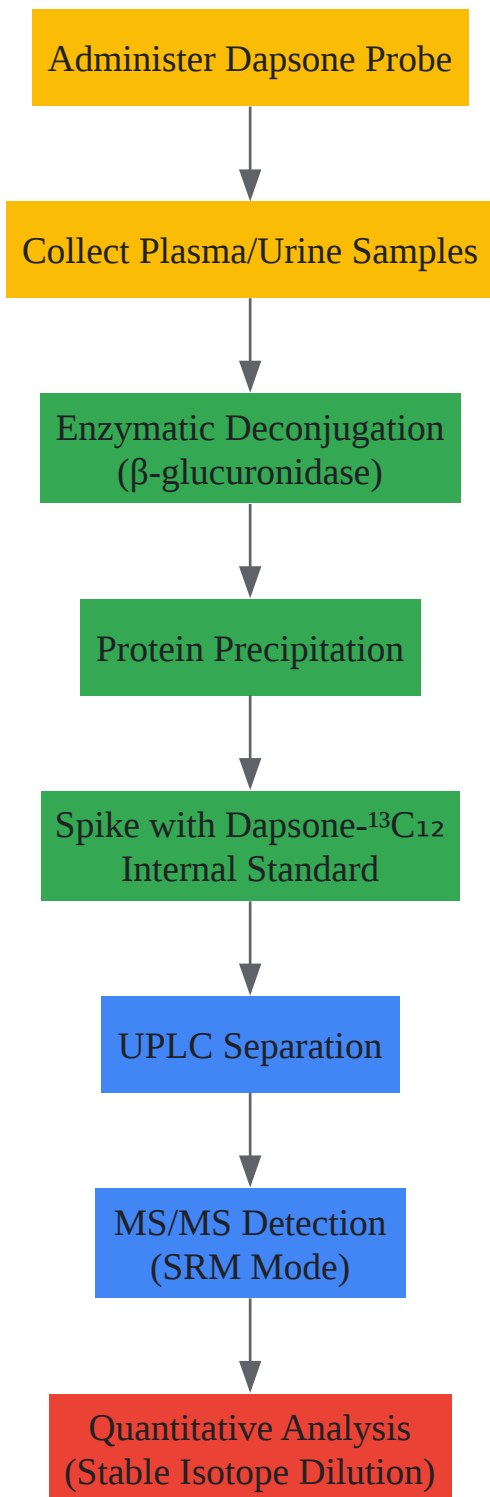
| Aspect | Description |
|----------------------|---|
| Role | Stable isotope-labeled internal standard for mass spectrometry [1] |
| Application Context | Used in the "Pittsburgh Cocktail" approach for phenotyping Cytochrome P450 (CYP) enzymes and N-acetyltransferase 2 (NAT2) [1] |
| Synthesis | Synthesized in-house, starting from aniline-13C6, and purified to >99% by RP-HPLC [1] |
| Analytical Technique | Stable Isotope Dilution (SID) Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [1] |
| Sample Matrices | Human plasma and urine [1] |

Detailed Experimental Protocol

The methodology for using **dapsone-13C12** is based on a validated protocol for multiplexed CYP phenotyping [1].

- **1. Sample Preparation:** Plasma or urine samples are treated with a β -glucuronidase enzyme for 4 hours at 37°C to digest glucuronide conjugates. Proteins are then precipitated, and the supernatant is processed for analysis [1].
- **2. Instrumental Analysis:**
 - **Chromatography:** Separation is achieved using **reversed-phase UPLC** with a water/methanol gradient solvent system [1].
 - **Mass Spectrometry:** Analysis is performed on a **triple quadrupole mass spectrometer**. Detection uses **Selected Reaction Monitoring (SRM)** in positive ion mode. The internal standard (**dapsone-13C12**) is spiked into the samples before processing to correct for recovery and matrix effects [1].
- **3. Quantification:** Calibration curves are constructed using the stable isotope dilution method. The concentration of native dapsone and its metabolite (mono-N-acetyl dapsone, MAD) in patient samples is determined by comparing the analyte-to-internal standard response ratio against the calibration curve [1].

This workflow is depicted in the following diagram:



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Insights and Practical Applications

The use of **dapsone-13C12** as an internal standard provides key analytical benefits. While the search results do not offer a direct experimental comparison of ionization efficiency, the fundamental principle of stable isotope dilution ensures that the labeled standard and the native analyte behave nearly identically during ionization, correcting for variations and improving data accuracy [1].

Dapsone metabolism serves as a probe for **N-acetyltransferase 2 (NAT2) enzyme activity**, which exhibits a common genetic polymorphism (rapid vs. slow acetylators). The dapsone recovery ratio in urine is a recognized metric for determining acetylator phenotype [1] [2]. The validated method demonstrates high performance, with intra- and inter-run precision below 15% and accuracy within 100±15% for dapsone and its metabolite [2].

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References

1. six CYP probe-drug/metabolites from human plasma and ... [pmc.ncbi.nlm.nih.gov]
2. Simultaneous Determination of Dapsone and Its Major ... [academia.edu]

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